(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol
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Overview
Description
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol, also known as TFPP, is a chiral alcohol compound that has gained significant attention in the field of organic chemistry due to its diverse applications. TFPP is a colorless liquid that is soluble in water, ethanol, and ether.
Mechanism of Action
The mechanism of action of (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol is not well understood. However, it is believed that this compound interacts with enzymes and proteins in the body, leading to changes in their structure and function. This interaction can result in the inhibition or activation of various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In one study, this compound was found to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol in lab experiments is its high chiral purity, which makes it an ideal building block for the synthesis of chiral compounds. Additionally, this compound is readily available and relatively inexpensive. However, one limitation of using this compound is its low solubility in some solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol in scientific research. One potential area of research is the development of new chiral catalysts for asymmetric catalysis. This compound could also be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, this compound could be used in the development of new chiral stationary phases for HPLC. Overall, this compound has significant potential for use in a wide range of scientific research applications.
Synthesis Methods
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol is synthesized through the reduction of 2,4,5-trifluorophenylacetone using sodium borohydride or lithium aluminum hydride. The reaction takes place in the presence of a suitable solvent such as ethanol, methanol, or tetrahydrofuran. The reduction reaction is carried out at low temperature and under an inert atmosphere to prevent the formation of unwanted byproducts.
Scientific Research Applications
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol has been used in a wide range of scientific research applications. It is commonly used as a chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products. This compound is also used as a ligand in asymmetric catalysis, where it can selectively catalyze chemical reactions to yield chiral products. Additionally, this compound has been used in the synthesis of chiral stationary phases for high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
(2S)-2-(2,4,5-trifluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-5(4-13)6-2-8(11)9(12)3-7(6)10/h2-3,5,13H,4H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMJPGJYEUUFKO-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC(=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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